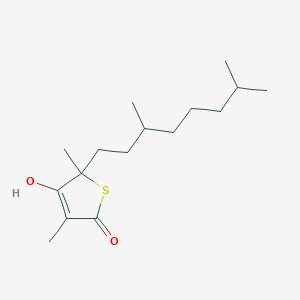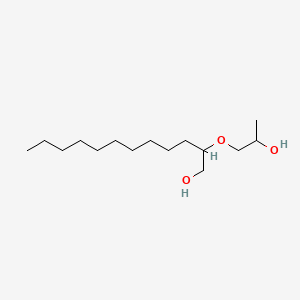
Lauryl glycol hydroxypropyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lauryl glycol hydroxypropyl ether is a non-ionic surfactant widely used in various industrial and personal care applications. It is known for its excellent emulsifying, dispersing, and solubilizing properties. The compound has the chemical formula C17H36O3 and a molecular weight of 288.46594 . It is typically a yellow to light yellow liquid that is slightly soluble in water .
準備方法
Synthetic Routes and Reaction Conditions: Lauryl glycol hydroxypropyl ether is synthesized through the reaction of lauryl alcohol with propylene oxide. The reaction is typically carried out in the presence of a catalyst, such as potassium hydroxide, under controlled temperature and pressure conditions. The process involves the addition of propylene oxide to lauryl alcohol, resulting in the formation of the hydroxypropyl ether linkage .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of lauryl alcohol to the desired product. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: Lauryl glycol hydroxypropyl ether primarily undergoes reactions typical of ethers and alcohols. These include:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxypropyl group can be replaced by other nucleophiles.
Esterification: The hydroxyl group in the compound can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Esterification: Carboxylic acids or their derivatives, such as acid chlorides, are used in the presence of catalysts like sulfuric acid.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Substitution: Substituted ethers or amines.
Esterification: Ester derivatives of this compound.
科学的研究の応用
Lauryl glycol hydroxypropyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
作用機序
Lauryl glycol hydroxypropyl ether exerts its effects primarily through its surfactant properties. The molecule has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, allowing it to reduce surface tension and stabilize emulsions. This amphiphilic nature enables it to interact with both water and oil phases, making it an effective emulsifier and solubilizer .
Molecular Targets and Pathways: The compound interacts with lipid bilayers in biological membranes, enhancing the permeability and solubility of various substances. It can also interact with proteins and other macromolecules, aiding in their solubilization and stabilization .
類似化合物との比較
Lauryl glycol hydroxypropyl ether can be compared with other non-ionic surfactants such as:
Polyethylene glycol (PEG) ethers: These compounds have similar surfactant properties but differ in their molecular structure and hydrophilic-lipophilic balance (HLB) values.
Lauryl alcohol ethoxylates: These are similar in their hydrophobic chain but differ in the type and length of the hydrophilic segment.
PPG-1-PEG-9 Lauryl Glycol Ether: This compound is another non-ionic surfactant with similar applications but different molecular composition and properties.
Uniqueness: this compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring both emulsification and solubilization. Its ability to interact with a wide range of substances and its stability under various conditions further enhance its versatility .
特性
CAS番号 |
504409-71-6 |
|---|---|
分子式 |
C15H32O3 |
分子量 |
260.41 g/mol |
IUPAC名 |
2-(2-hydroxypropoxy)dodecan-1-ol |
InChI |
InChI=1S/C15H32O3/c1-3-4-5-6-7-8-9-10-11-15(12-16)18-13-14(2)17/h14-17H,3-13H2,1-2H3 |
InChIキー |
LPNRFIRNNKTKNU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CO)OCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



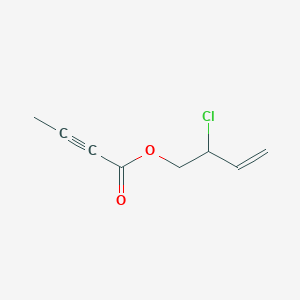
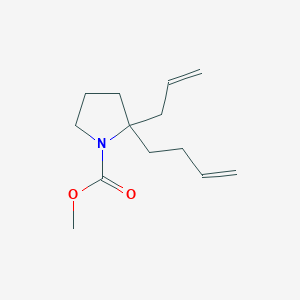
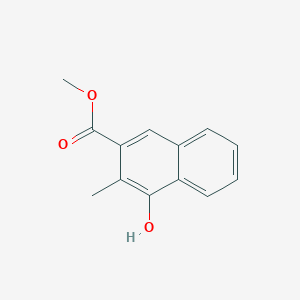
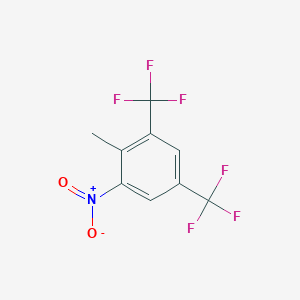
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
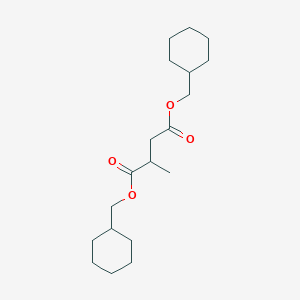
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
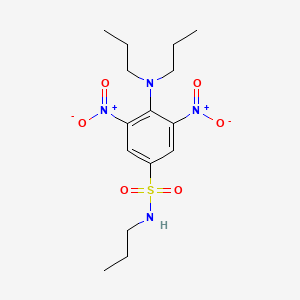
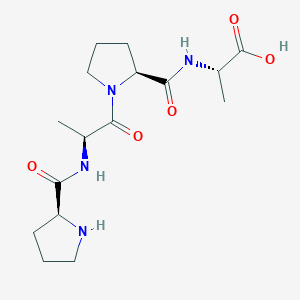
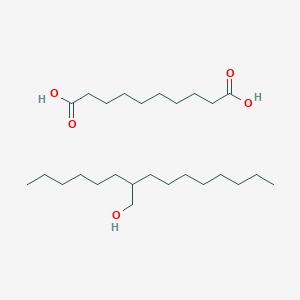

![Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14239290.png)
